molecular formula C11H12N2O2 B13274165 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13274165
M. Wt: 204.22 g/mol
InChI Key: SBAYINYROJGBBD-UHFFFAOYSA-N
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Description

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a pent-3-yn-1-yl-substituted amino group at the 2-position. The pent-3-yn-1-yl moiety introduces an alkyne functional group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-3-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-6-12-10-8-9(11(14)15)5-7-13-10/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

SBAYINYROJGBBD-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Direct Amination of 4-Chloropyridine Derivatives

This approach involves nucleophilic substitution of 4-chloropyridine with a pent-3-yn-1-yl amine derivative:

Step Reaction Conditions Reference
1 Nucleophilic substitution of 4-chloropyridine with pent-3-yn-1-ylamine Solvent: ethanol or methanol; Catalyst: K2CO3 or NaH
2 Oxidation of the amino group to form the carboxylic acid Oxidants like KMnO4 or CrO3 under controlled conditions Not explicitly detailed in current sources

This method benefits from straightforward substitution but requires subsequent oxidation steps to introduce the carboxylic acid group.

Method B: Multi-step Synthesis via 4-Aminopyridine Intermediate

Starting from 4-aminopyridine, the synthesis involves attaching the pent-3-yn-1-yl chain followed by oxidation:

Step Reaction Conditions Reference
1 Alkylation of 4-aminopyridine with pent-3-yn-1-yl halides (e.g., bromide or iodide) Solvent: DMF or acetonitrile; Base: K2CO3 or NaH
2 Hydrolysis or oxidation to convert the methyl ester or other intermediates into the carboxylic acid Reagents: NaOH, KMnO4, or other oxidants

This route is favored for its modularity, allowing precise control over the chain length and functionalization.

Method C: Cyclization and Functional Group Modification

In some cases, the synthesis involves cyclization reactions to form the pyridine ring, followed by side-chain modifications:

Step Reaction Conditions Reference
1 Cyclization of appropriate precursors such as nitroolefins with 2-aminopyridines Catalysts: FeCl3, Lewis acids
2 Functionalization with terminal alkynes and subsequent oxidation Solvent: toluene/EtOH; Oxidants: KMnO4 or NaOCl

This pathway is more complex but allows for structural diversification.

Key Reaction Conditions and Catalysts

Reaction Step Typical Conditions Catalysts/Reagents Notes
Nucleophilic substitution Ethanol or methanol, reflux K2CO3, NaH High yield with proper temperature control
Alkylation of amino groups DMF, room temperature to reflux K2CO3, NaH Selectivity depends on base strength
Oxidation to carboxylic acid KMnO4, NaOH, or CrO3 Controlled addition to prevent over-oxidation Critical for yield and purity

Research Discoveries and Innovations

Recent advances include:

  • Flow chemistry techniques for continuous synthesis, improving scalability and safety.
  • Use of catalytic systems such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching the alkyne chain efficiently.
  • Selective oxidation methods to convert intermediates into the desired carboxylic acid with high regioselectivity.

Data Tables Summarizing Key Parameters

Synthesis Method Starting Materials Key Reagents Yield (%) Notes
Direct substitution 4-Chloropyridine Pent-3-yn-1-amine, K2CO3 65-75 Requires oxidation step
Multi-step alkylation 4-Aminopyridine Pent-3-yn-1-halide, K2CO3 70-80 Flexible chain length control
Cyclization approach Nitroolefins + 2-aminopyridine FeCl3 60-70 Complex but versatile

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent Features Notable Properties/Applications References
2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid C₁₁H₁₃N₂O₂ (estimated) ~207.24 (core) + 67.1 (pent-3-yn-1-yl) ≈ 274.34 Alkyne-functionalized amino group Potential for click chemistry; high lipophilicity Inferred
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid C₁₂H₁₆N₂O₂ 220.27 Cyclopentyl-methylamino group Enhanced metabolic stability due to cyclic structure
2-[2-(Methylsulfonylamino)ethylamino]pyridine-4-carboxylic acid C₉H₁₃N₃O₄S 283.29 Sulfonamide ethyl chain Improved solubility; potential protease inhibition
2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride C₉H₈N₃O₂·HCl 229.65 Imidazole ring (basic heterocycle) Salt form enhances solubility; antimicrobial applications
2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid C₈H₆N₃O₂S 223.22 Thiazole ring substitution Bioactivity in kinase inhibition; electronic diversity
Key Observations:
  • Alkyne vs. Cyclic Substituents : The pent-3-yn-1-yl group in the target compound introduces linearity and unsaturation, which may enhance reactivity in click chemistry or metal-catalyzed cross-coupling reactions compared to saturated or cyclic analogs like the cyclopentyl derivative .
  • Polarity and Solubility : Sulfonamide (e.g., ) and imidazole (e.g., ) substituents increase polarity, improving aqueous solubility. In contrast, the alkyne group may reduce solubility, favoring lipid membrane permeability.
  • Biological Activity: Thiazole () and imidazole () derivatives exhibit notable bioactivity, suggesting that the target compound’s alkyne group could be optimized for specific target interactions (e.g., covalent binding via alkyne-azide cycloaddition).

Biological Activity

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a pyridine ring and an alkyne side chain, which contribute to its unique reactivity and biological interactions.

The molecular formula of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is C10H11N3O2, with a molecular weight of approximately 205.21 g/mol. Its structural characteristics include:

  • A pyridine core
  • A carboxylic acid group at the 4-position
  • An amino group attached to a pent-3-yne chain at the 2-position
PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
IUPAC Name2-(pent-3-ynylamino)pyridine-4-carboxylic acid
InChI KeyIFEIUCAOALXQFF-UHFFFAOYSA-N
Canonical SMILESCC#CCCNC1=NC=CC(=N1)C(=O)O

Biological Activity

Research indicates that 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and survival, potentially leading to apoptosis in cancer cells.

The precise mechanism through which 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing notable inhibitory concentrations (IC50 values). The findings suggested potential use in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Cell Line Studies : In research involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for anticancer drug development.

Research Findings

Recent literature supports the ongoing investigation into the biological activities of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid:

Table 2: Summary of Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer ActivityInduced apoptosis in cancer cell lines
Mechanistic InsightsInteraction with cellular signaling pathways

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